3-Bromo-4-chloroanisole

Vue d'ensemble

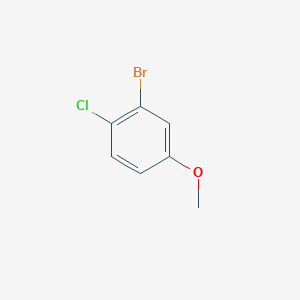

Description

3-Bromo-4-chloroanisole is an organic compound with the molecular formula C7H6BrClO. It is a derivative of anisole, where the hydrogen atoms at positions 3 and 4 on the benzene ring are replaced by bromine and chlorine atoms, respectively. This compound is a clear, colorless to pale yellow liquid and is used as a synthetic intermediate in various chemical reactions .

Méthodes De Préparation

3-Bromo-4-chloroanisole can be synthesized through several methods. One common synthetic route involves the bromination and chlorination of anisole. The reaction typically occurs in the presence of a catalyst such as iron(III) chloride (FeCl3) and under controlled temperature conditions to ensure selective substitution at the desired positions on the benzene ring .

Industrial production methods often involve the use of large-scale reactors and continuous flow processes to maintain consistent quality and yield. The reaction conditions, such as temperature, pressure, and the concentration of reagents, are carefully monitored and optimized to achieve high efficiency and purity .

Analyse Des Réactions Chimiques

3-Bromo-4-chloroanisole undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.

Reduction Reactions: The compound can be reduced to form 4-chloroanisole or 3-bromoanisole using reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).

Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound with the desired substituents on the benzene ring .

Applications De Recherche Scientifique

Pharmaceutical Applications

Intermediate in Drug Synthesis

3-Bromo-4-chloroanisole is extensively utilized as an intermediate in the synthesis of various pharmaceutical compounds. It plays a crucial role in the development of anti-inflammatory and analgesic drugs, where its halogen substituents can enhance biological activity and selectivity for specific targets .

Case Study: Synthesis of Anti-inflammatory Agents

Research has demonstrated that derivatives of this compound can exhibit anti-inflammatory properties by interacting with cyclooxygenase enzymes. The compound's reactivity facilitates the introduction of various functional groups that are essential for enhancing therapeutic efficacy .

Agrochemical Formulations

Pesticides and Herbicides

In the agrochemical sector, this compound is employed in the formulation of pesticides and herbicides. Its halogenated structure contributes to the efficacy and stability of these compounds, which are critical for improving crop protection and yield .

Case Study: Herbicide Development

Research indicates that formulations containing this compound demonstrate improved performance against specific pests and weeds, showcasing its potential in sustainable agriculture practices.

Material Science

Specialty Materials

This compound is also significant in material science, particularly in the synthesis of specialty polymers and resins. The unique properties imparted by the bromine and chlorine atoms enhance the mechanical and thermal stability of these materials .

Research Example: Conductive Polymers

Studies have explored the use of this compound in developing conductive polymers for electronic applications. The incorporation of this compound allows for improved conductivity and processing characteristics.

Environmental Chemistry

Pollutant Dynamics

this compound is studied for its environmental behavior, including degradation pathways and pollutant dynamics. Understanding its interactions with biological systems and environmental factors aids in developing remediation strategies for contaminated sites .

Case Study: Degradation Studies

Research has focused on the degradation products of this compound under various environmental conditions, providing insights into its persistence and ecological impact .

Aromatic Compound Synthesis

Building Block for Complex Molecules

The compound serves as a building block in organic synthesis, particularly for creating more complex aromatic compounds used in dyes and pigments. Its ability to undergo substitution reactions makes it valuable for synthesizing a wide range of derivatives .

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Pharmaceuticals | Intermediate in drug synthesis | Anti-inflammatory agents derived from derivatives |

| Agrochemicals | Formulation of pesticides/herbicides | Enhanced efficacy against pests |

| Material Science | Synthesis of specialty polymers | Improved conductivity in electronic applications |

| Environmental Chemistry | Studies on degradation and pollutant dynamics | Insights into ecological impact |

| Aromatic Compound Synthesis | Building block for dyes/pigments | Versatile use in creating complex organic molecules |

Mécanisme D'action

The mechanism of action of 3-Bromo-4-chloroanisole involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can bind to the active sites of these targets, inhibiting their activity and affecting various biochemical pathways . For example, in hydrogen-transfer hydrodehalogenation reactions, it undergoes stepwise dehalogenation to form anisole, with 2-propanol serving as the hydrogen source .

Comparaison Avec Des Composés Similaires

3-Bromo-4-chloroanisole can be compared with other similar compounds, such as:

4-Bromoanisole: This compound has a bromine atom at the 4-position and a methoxy group at the 1-position.

3-Bromoanisole: This compound has a bromine atom at the 3-position and a methoxy group at the 1-position.

2-Bromo-4-chloroanisole: This compound has bromine and chlorine atoms at the 2- and 4-positions, respectively.

The uniqueness of this compound lies in its specific substitution pattern, which provides distinct reactivity and selectivity in various chemical reactions, making it a valuable intermediate in organic synthesis .

Activité Biologique

3-Bromo-4-chloroanisole (C₇H₆BrClO), a halogenated anisole derivative, has garnered interest in various fields due to its unique biological properties and synthetic utility. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, supplemented by data tables and case studies.

- Molecular Formula : C₇H₆BrClO

- Molecular Weight : 221.48 g/mol

- CAS Number : 2732-80-1

This compound features a methoxy group (-OCH₃) attached to a benzene ring, with bromine at the 3-position and chlorine at the 4-position. This structural arrangement contributes to its reactivity and potential biological activities.

Target Enzymes and Proteins

This compound is believed to inhibit specific enzymes and proteins, although detailed mechanisms remain elusive. Research indicates that its halogen substituents significantly influence its interactions with biological targets, modulating enzyme activity and receptor binding.

Biochemical Pathways

The compound is involved in several biochemical pathways, primarily due to its ability to act as an intermediate in organic synthesis. It can participate in nucleophilic aromatic substitution reactions, leading to the formation of more complex organic molecules. Additionally, it has been shown to interact with various biological molecules, suggesting potential applications in drug design and development.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity. A study focused on its effects against various bacterial strains demonstrated significant inhibition rates, suggesting its potential as a scaffold for developing new antimicrobial agents .

| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| E. coli | 15 | 100 |

| S. aureus | 20 | 100 |

| P. aeruginosa | 12 | 100 |

Antifungal Activity

In addition to antibacterial properties, this compound has shown antifungal activity against several fungal species. Its effectiveness was evaluated using standard antifungal susceptibility tests, revealing promising results that warrant further exploration.

Study on Enzyme Inhibition

A notable study investigated the enzyme inhibition potential of this compound against acetylcholinesterase (AChE), an essential enzyme in neurotransmission. The compound demonstrated a moderate inhibitory effect, indicating possible neuroprotective properties.

- IC₅₀ Value : 45 µM

- Comparison Compound : Donepezil (IC₅₀ = 10 µM)

This comparison highlights the compound's potential as a lead structure in developing AChE inhibitors for treating neurodegenerative diseases like Alzheimer's .

Synthesis of Functional Materials

Another research avenue explored the use of this compound in synthesizing novel functional materials for optoelectronic applications. The compound served as a precursor for creating blue-emitting luminophores, demonstrating its versatility beyond biological applications.

Propriétés

IUPAC Name |

2-bromo-1-chloro-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrClO/c1-10-5-2-3-7(9)6(8)4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQHMXVXKKCXIGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60639951 | |

| Record name | 2-Bromo-1-chloro-4-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60639951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2732-80-1 | |

| Record name | 3-Bromo-4-chloroanisole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2732-80-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-1-chloro-4-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60639951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How effective is the silica-supported palladium catalyst in the hydrodehalogenation of 3-Bromo-4-chloroanisole compared to similar compounds?

A1: The research by Ukisu et al. [] focuses on comparing the reactivity of brominated and chlorinated anisoles in hydrogen-transfer hydrodehalogenation using a silica-supported palladium catalyst. The study found that brominated anisoles, like this compound, exhibit significantly higher reactivity than their chlorinated counterparts under the investigated conditions. This difference in reactivity is attributed to the weaker carbon-bromine bond compared to the carbon-chlorine bond, making the former easier to cleave during the catalytic process. While the study doesn't provide specific data on the exact conversion rate for this compound, it highlights the effectiveness of this catalyst system for the hydrodehalogenation of brominated aromatic compounds like this compound.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.